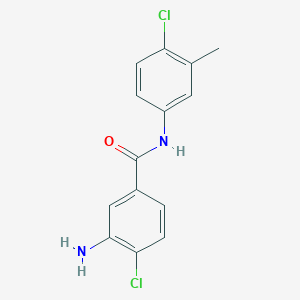

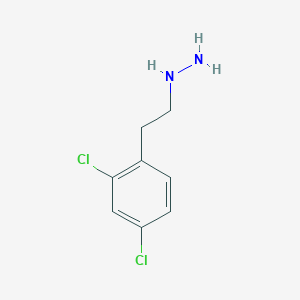

N-(4-氯-3-甲基苯基)-3-氨基-4-氯苯甲酰胺

描述

“N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide” is a compound that belongs to the class of chlorinated aromatic compounds . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

While specific synthesis information for “N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide” was not found, related compounds often involve chlorination reactions or the use of chlorinated reagents . For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2 (1H)-one using POCl3 reagent .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents . The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT .

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including condensation and heterocyclization . These reactions are influenced by the electronic properties of the molecules, which can be understood through HOMO-LUMO analysis and molecular docking studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as melting points, solubility, and reactivity, are determined by their molecular structure. The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule.

科学研究应用

胃动力活性

一系列苯甲酰胺衍生物,包括与N-(4-氯-3-甲基苯基)-3-氨基-4-氯苯甲酰胺在结构上相关的化合物,已经合成并评估了它们的胃动力活性。这些研究旨在开发治疗胃肠动力障碍的新疗法。在这些衍生物中,一些显示出优越或可比的胃动力活性,而不表现出多巴胺D2受体拮抗活性,这是减少与多巴胺拮抗相关的副作用的理想特性 (Kato et al., 1992)。

5-羟色胺-3受体拮抗作用

在开发有效的5-羟色胺-3(5-HT3)受体拮抗剂时,合成了一系列新的2-烷氧基-4-氨基-5-氯苯甲酰胺衍生物。评估了这些化合物对大鼠von Bezold-Jarisch反射的拮抗能力,这是5-HT3受体拮抗活性的指标。这项研究突显了这些化合物在治疗与5-羟色胺功能障碍相关的疾病,如肠易激综合征和恶心 (Harada et al., 1995)。

光降解研究

在甲醇介质中对相关化合物莫克洛贝胺的光降解导致4-氯苯甲酰胺被鉴定为主要降解产物。这项研究采用了超高效液相色谱(UHPLC)/质谱(MS)/MS分析和光谱方法,以及多元曲线分辨算法,以了解这类化合物的分解途径。这些研究的见解对于评估药物化合物的环境影响和稳定性至关重要 (Skibiński & Komsta, 2012)。

喹唑啉衍生物的合成

以2-氨基-4-氯苯甲酰胺等中间体为起点合成了喹唑啉衍生物,这些衍生物以其生物活性而闻名。这项研究有助于开发具有潜在药用化学应用的新化合物,展示了苯甲酰胺衍生物作为合成具有生物活性的杂环化合物的前体的多功能性 (Xu Li-feng, 2011)。

安全和危害

未来方向

The future directions for “N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide” and related compounds could involve further exploration of their potential applications in various fields, including pharmaceuticals and materials science. More advanced investigation has been accomplished for the substituted piperidine derivatives to develop superior molecules for the treatment of pain .

属性

IUPAC Name |

3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-6-10(3-5-11(8)15)18-14(19)9-2-4-12(16)13(17)7-9/h2-7H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMKFJSSHLKGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668249 | |

| Record name | 3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide | |

CAS RN |

59158-04-2 | |

| Record name | 3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)

![[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B1419572.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1419574.png)

![3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B1419577.png)